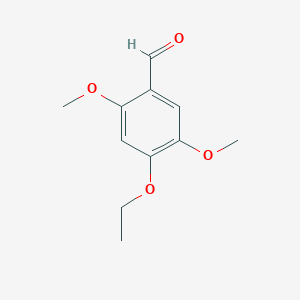

4-Ethoxy-2,5-dimethoxybenzaldehyde

Descripción general

Descripción

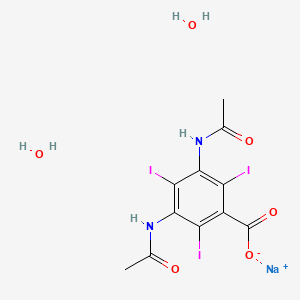

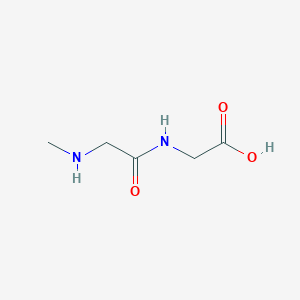

4-Ethoxy-2,5-dimethoxybenzaldehyde is an organic compound . It is a derivative of benzaldehyde, which is a type of aromatic aldehyde . It is related to 2,5-Dimethoxybenzaldehyde, which is also an organic compound and a benzaldehyde derivative .

Synthesis Analysis

The synthesis of compounds similar to 4-Ethoxy-2,5-dimethoxybenzaldehyde, such as 2,5-Dimethoxybenzaldehyde, involves processes like the Baeyer-Villiger oxidation reaction with performic or peracetic acid . Another method involves the use of thiosemicarbazide, which is often used as a starting material in condensation reactions forming Schiff base compounds .Molecular Structure Analysis

The molecular structure of 4-Ethoxy-2,5-dimethoxybenzaldehyde can be analyzed using various methods. For instance, the crystal structures of four dimethoxybenzaldehyde isomers, namely the 2,3-, 2,4-, 2,5- and 3,5- isomers, have been reported . All dimethoxybenzaldehyde molecules in the crystal structures are nearly planar .Chemical Reactions Analysis

The chemical reactions involving compounds similar to 4-Ethoxy-2,5-dimethoxybenzaldehyde, such as 2,5-Dimethoxybenzaldehyde, can include free radical bromination, nucleophilic substitution, and oxidation . These reactions often occur at the benzylic position .Aplicaciones Científicas De Investigación

Synthesis of Benzodipyrones

4-Ethoxy-2,5-dimethoxybenzaldehyde: is used in the synthesis of benzodipyrones, which are compounds with potential applications in photochemical DNA crosslinking . This process is crucial for developing new therapeutic agents that can target specific DNA sequences.

Density Functional Theory (DFT) Studies

The compound’s isomerization processes have been studied using DFT. This theoretical approach helps in understanding the favored conformers of the molecule, which is essential for predicting its reactivity and interaction with other molecules .

X-Ray Diffraction (XRD) Analysis

XRD analysis of 4-Ethoxy-2,5-dimethoxybenzaldehyde provides valuable structural information. This data is vital for the design of new materials and for understanding the compound’s crystalline properties .

Schiff Base Ligand Synthesis

Dimethoxybenzaldehydes, including 4-Ethoxy-2,5-dimethoxybenzaldehyde , are often used as starting materials in the formation of Schiff base compounds. These compounds serve as versatile ligands in metal–organic complexes, which are widely used as catalysts in various chemical reactions .

Photochemical Studies

The compound’s photochemical properties are of interest for developing new materials that respond to light. This has implications in creating smart materials for energy conversion and storage .

Thermal Stability Analysis

Thermal behavior studies of 4-Ethoxy-2,5-dimethoxybenzaldehyde indicate its stability up to certain temperatures. This information is crucial for its handling and storage, and for its use in high-temperature chemical processes .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is structurally similar to 2,5-dimethoxybenzaldehyde , which is known to be a precursor in the synthesis of 2,5-dimethoxyphenethylamine, also known as 2C-H . 2C-H is used to produce many other substituted phenethylamines such as 2C-B, 2C-I, and 2C-C . These compounds are known to interact with serotonin receptors in the brain, which play a key role in regulating mood, cognition, and perception .

Mode of Action

For instance, benzylic halides typically react via an SN1 or SN2 pathway, depending on their substitution . The resonance-stabilized carbocation formed in these reactions could be a key intermediate in the compound’s interaction with its targets .

Biochemical Pathways

If we consider its potential role as a precursor to substituted phenethylamines, it could indirectly influence the serotoninergic system . This system involves several biochemical pathways related to mood regulation, cognition, and perception .

Result of Action

If it serves as a precursor to substituted phenethylamines, its indirect effects could include altered mood, cognition, and perception due to the interaction of these compounds with serotonin receptors .

Propiedades

IUPAC Name |

4-ethoxy-2,5-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-15-11-6-9(13-2)8(7-12)5-10(11)14-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUGOINZCGXCNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)OC)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-2,5-dimethoxybenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B6331204.png)

![1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331227.png)